Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro-
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Overview
Description
Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- is a synthetic organic compound It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with chlorine, hydroxyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-hydroxy-4-methylbenzene and trifluoroacetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-chloro-4-methylphenyl)-2,2,2-trifluoro-: Lacks the hydroxyl group.
Acetamide, N-(3-hydroxy-4-methylphenyl)-2,2,2-trifluoro-: Lacks the chlorine atom.
Acetamide, N-(2-chloro-3-hydroxyphenyl)-2,2,2-trifluoro-: Lacks the methyl group.
Uniqueness
The presence of the specific substituents (chlorine, hydroxyl, methyl, and trifluoromethyl groups) in Acetamide, N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoro- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
215323-01-6 |
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Molecular Formula |
C9H7ClF3NO2 |
Molecular Weight |
253.60 g/mol |
IUPAC Name |
N-(2-chloro-3-hydroxy-4-methylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7ClF3NO2/c1-4-2-3-5(6(10)7(4)15)14-8(16)9(11,12)13/h2-3,15H,1H3,(H,14,16) |
InChI Key |
HYDJHCUXQSESEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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